molecular formula C7H5N B1200496 Isocyanobenzene CAS No. 931-54-4

Isocyanobenzene

Cat. No. B1200496
CAS RN: 931-54-4
M. Wt: 103.12 g/mol
InChI Key: RCIBIGQXGCBBCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanobenzene derivatives often involves the strategic incorporation of isocyanide groups into aromatic systems. Barybin (2010) discussed the synthesis and chemistry of nonbenzenoid aromatic isocyanides, highlighting the versatility of these compounds in forming coordination complexes and self-assembling on surfaces (Barybin, 2010).

Molecular Structure Analysis

Gas-phase electron diffraction and theoretical calculations have provided insights into the molecular structure of this compound derivatives. Campanelli et al. (2012) determined the molecular structure of p-dithis compound, revealing a non-planar geometry due to the large-amplitude motion of substituents, which challenges the traditional understanding of aromatic ring planarity (Campanelli et al., 2012).

Chemical Reactions and Properties

The reactivity of this compound compounds is influenced by their electronic structure and the presence of isocyanide groups. Research has shown that these compounds participate in various chemical reactions, including nucleophilic attacks and electrophilic additions, showcasing their potential as versatile intermediates in organic synthesis (Qiu, Ding, & Wu, 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their phase behavior and luminescence, are subjects of active research. Yoon et al. (2012) investigated the mesomorphic organization and thermochromic luminescence of dicyanodistyrylbenzene-based molecular disks, revealing hexagonal columnar liquid crystal phases at room temperature and enhanced fluorescence emission (Yoon et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity patterns and interaction with other molecules, are crucial for their application in synthesis and material science. Liu et al. (2017) explored a copper-catalyzed synthesis method for arylcarboxamides from aldehydes and isocyanides, demonstrating the isocyano group's role as an N1 synthon, which expands the utility of isocyanides in organic synthesis (Liu, Shen, Liu, & Wang, 2017).

Scientific Research Applications

  • Coordination Chemistry and Surface Chemistry : Nonbenzenoid aromatic isocyanides, including isocyanobenzene derivatives, are emerging as new coordination building blocks for organometallic and surface chemistry. They have been used in the synthesis of isocyanoazulenes and η5-stabilized isocyanocyclopentadienides, as well as in the self-assembly on gold surfaces (Barybin, 2010).

  • Radical Recombination Reactions : The electron-transfer reaction of this compound derivatives has been studied to understand the sensitivity of radical recombination reactions to radio frequency and static magnetic fields, which is important for both chemical and biological systems (Henbest et al., 2004).

  • Electroanalytical Applications : this compound derivatives have been utilized in electroanalytical chemistry, such as in the modification of electrodes for the voltammetric detection of dihydroxybenzene isomers (Ding et al., 2005).

  • Synthesis of Industrially Important Chemicals : Research has been conducted on the Lossen rearrangement reaction of aromatic and aliphatic hydroxamates to synthesize isocyanates and amines, providing a potential route for the synthesis of this compound derivatives from bio-based materials (Sanaallah, 2016).

  • Organic Synthesis : this compound compounds have been used as intermediates in photochemical reactions with aliphatic amines, demonstrating their utility in the synthesis of various organic compounds (Ohashi et al., 1980).

  • Photoredox Catalysis : Carbazolyl dicyanobenzene-based donor–acceptor fluorophores have been developed as efficient metal-free photoredox catalysts for organic synthesis, showcasing the application of this compound derivatives in visible-light-promoted synthesis (Luo & Zhang, 2016).

Safety and Hazards

While specific safety and hazard information for isocyanobenzene was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The recent disclosure of the ability of aromatic isocyanides to harvest visible light and act as single electron acceptors has triggered a renewed interest in their application to the development of green photoredox catalytic methodologies . This suggests that future research may focus on further exploring these capabilities and developing new applications for isocyanobenzene and other isocyanides.

properties

IUPAC Name

isocyanobenzene
Source PubChem
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InChI

InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIBIGQXGCBBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239267
Record name Phenylisocyanide
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Molecular Weight

103.12 g/mol
Source PubChem
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Physical Description

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia]
Record name Phenylisocyanide
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Vapor Pressure

2.4 [mmHg]
Record name Phenylisocyanide
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CAS RN

931-54-4
Record name Isocyanobenzene
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Record name Phenylisocyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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